molecular formula C19H16Br4O3 B12695961 2,6-Dibromo-4-(1-(3,5-dibromo-4-hydroxyphenyl)-1-methylethyl)phenyl methacrylate CAS No. 82941-06-8

2,6-Dibromo-4-(1-(3,5-dibromo-4-hydroxyphenyl)-1-methylethyl)phenyl methacrylate

Cat. No.: B12695961
CAS No.: 82941-06-8
M. Wt: 611.9 g/mol
InChI Key: JBGLUFHZMYDKGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dibromo-4-(1-(3,5-dibromo-4-hydroxyphenyl)-1-methylethyl)phenyl methacrylate is a complex organic compound characterized by the presence of multiple bromine atoms and a methacrylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-4-(1-(3,5-dibromo-4-hydroxyphenyl)-1-methylethyl)phenyl methacrylate typically involves multiple steps, starting from simpler brominated phenols. One common method involves the bromination of phenol derivatives followed by esterification with methacrylic acid. The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and esterification processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-4-(1-(3,5-dibromo-4-hydroxyphenyl)-1-methylethyl)phenyl methacrylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl methacrylates .

Scientific Research Applications

2,6-Dibromo-4-(1-(3,5-dibromo-4-hydroxyphenyl)-1-methylethyl)phenyl methacrylate has several scientific research applications:

Mechanism of Action

The mechanism by which 2,6-Dibromo-4-(1-(3,5-dibromo-4-hydroxyphenyl)-1-methylethyl)phenyl methacrylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms and methacrylate group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. Pathways involved may include oxidative stress responses and signal transduction mechanisms .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dibromo-4-(hydroxymethyl)phenol
  • 4-(3,5-Dibromo-4-hydroxyphenyl)-3-butoxycarbonyl-5-ethoxycarbonyl-2-methyl-6-phenyl-1,4-dihydropyridine

Uniqueness

Compared to similar compounds, 2,6-Dibromo-4-(1-(3,5-dibromo-4-hydroxyphenyl)-1-methylethyl)phenyl methacrylate is unique due to its specific combination of bromine atoms and methacrylate group. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .

Properties

CAS No.

82941-06-8

Molecular Formula

C19H16Br4O3

Molecular Weight

611.9 g/mol

IUPAC Name

[2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenyl] 2-methylprop-2-enoate

InChI

InChI=1S/C19H16Br4O3/c1-9(2)18(25)26-17-14(22)7-11(8-15(17)23)19(3,4)10-5-12(20)16(24)13(21)6-10/h5-8,24H,1H2,2-4H3

InChI Key

JBGLUFHZMYDKGF-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OC1=C(C=C(C=C1Br)C(C)(C)C2=CC(=C(C(=C2)Br)O)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.